Spirofungin B

Description

Contextualization within Bioactive Natural Products Discovery

The discovery of bioactive natural products is a cornerstone of pharmaceutical and agricultural research. Historically, compounds derived from natural sources, particularly microorganisms, have been a prolific source of lead structures for drug development. nih.gov These secondary metabolites often possess complex and unique chemical scaffolds that are not readily accessible through conventional synthetic chemistry. nih.gov Within this framework, Spirofungin B emerges as a significant molecule, representing a class of compounds with potent biological activities. ontosight.ai

The search for novel antifungal agents is driven by the persistent challenge of fungal infections, especially in immunocompromised individuals. ontosight.ai this compound, with its demonstrated activity against various yeasts, exemplifies the potential of microbial metabolites to address this need. researchgate.net It belongs to the polyketide family, a large class of natural products synthesized by bacteria, fungi, and plants, which are the basis for many clinically important drugs, including antibiotics, antifungals, and anticancer agents. google.com The study of compounds like this compound contributes to the broader landscape of drug discovery and the development of new therapeutic agents. ontosight.ai

Historical Overview of this compound Isolation

This compound was first isolated in 1998 by Hölzel and colleagues from the fermentation broth of the bacterium Streptomyces violaceusniger, strain Tü 4113. researchgate.netnih.gov It was discovered alongside its stereoisomer, Spirofungin A, with the two compounds being produced in an approximate 4:1 ratio, respectively. researchgate.netnih.gov The producing organism, a member of the genus Streptomyces, is well-known for its capacity to produce a wide variety of secondary metabolites, including many clinically used antibiotics. google.comwikipedia.org

The initial structural elucidation of this compound was conducted using spectroscopic methods. However, subsequent efforts in total synthesis revealed that the initially proposed structure was incorrect. nih.gov Through the process of total synthesis, researchers were able to definitively reassign the stereochemistry of this compound as the C-15 epimer of Spirofungin A. nih.govnih.gov This revision underscores the critical role that total synthesis plays in confirming and, when necessary, correcting the structures of complex natural products.

| Key Isolation Data for this compound | |

| Producing Organism | Streptomyces violaceusniger Tü 4113 researchgate.netgoogle.com |

| Year of Isolation | 1998 researchgate.netnih.gov |

| Co-isolated Compound | Spirofungin A nih.gov |

| Initial Isolation Ratio (A:B) | Approximately 4:1 researchgate.netnih.gov |

Classification and Structural Relationships within Spiroketal Polyketides

This compound is classified as a spiroketal polyketide. researchgate.netgoogle.com Polyketides are synthesized by large, modular enzymes known as polyketide synthases (PKSs). google.com The defining structural feature of this compound is its 6,6-spiroketal core, a bicyclic system where two rings are joined by a single common carbon atom. nii.ac.jp This spiroketal motif is found in numerous bioactive natural products and is crucial for their biological function. psu.edu

This compound is part of a larger family of structurally related spiroketal-containing polyketides. Its closest relative is Spirofungin A, from which it differs only in the stereochemical configuration at the C-15 spirocenter. nih.gov This subtle structural difference can have significant impacts on biological activity.

Another important group of related compounds are the reveromycins, which are also produced by Streptomyces species and share a similar polyketide backbone and spiroketal substructure. google.comnih.govjst.go.jp Like the spirofungins, reveromycins exhibit potent biological activities, including antifungal and anti-osteoclastic properties. nih.govnih.gov The spirangienes, isolated from the myxobacterium Sorangium cellulosum, represent another class of complex spiroketal polyketides with significant cytotoxic and antifungal activities. psu.edu The structural similarities and differences among these compounds provide valuable insights for synthetic chemists and for understanding structure-activity relationships.

| Comparison of Related Spiroketal Polyketides | |||

| Compound | Producing Organism | Core Structure | Noteworthy Biological Activity |

| This compound | Streptomyces violaceusniger researchgate.net | 6,6-Spiroketal nii.ac.jp | Antifungal researchgate.net |

| Spirofungin A | Streptomyces violaceusniger researchgate.net | 6,6-Spiroketal nii.ac.jp | Antifungal, inhibits isoleucyl-tRNA synthetase nih.gov |

| Reveromycin A | Streptomyces sp. SN-593 nih.gov | Spiroketal google.com | Antifungal, inhibits eukaryotic cell growth nih.govjst.go.jp |

| Spirangiene A | Sorangium cellulosum psu.edu | Spiroketal psu.edu | Antifungal, cytotoxic psu.edu |

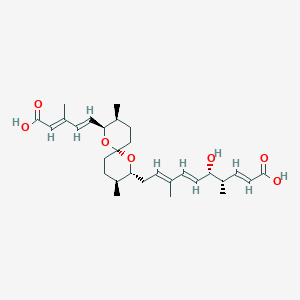

Structure

3D Structure

Propriétés

Formule moléculaire |

C29H42O7 |

|---|---|

Poids moléculaire |

502.6 g/mol |

Nom IUPAC |

(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3,9-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid |

InChI |

InChI=1S/C29H42O7/c1-19(6-10-24(30)21(3)9-13-27(31)32)7-11-25-22(4)14-16-29(35-25)17-15-23(5)26(36-29)12-8-20(2)18-28(33)34/h6-10,12-13,18,21-26,30H,11,14-17H2,1-5H3,(H,31,32)(H,33,34)/b10-6+,12-8+,13-9+,19-7+,20-18+/t21-,22-,23-,24-,25+,26-,29+/m0/s1 |

Clé InChI |

ZUPXAYGYALHVSA-VRZOSVEZSA-N |

SMILES isomérique |

C[C@H]1CC[C@@]2(CC[C@@H]([C@@H](O2)/C=C/C(=C/C(=O)O)/C)C)O[C@@H]1C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O |

SMILES canonique |

CC1CCC2(CCC(C(O2)C=CC(=CC(=O)O)C)C)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O |

Synonymes |

spirofungin B |

Origine du produit |

United States |

Isolation and Producing Microorganism of Spirofungin B

Identification of the Microbial Source: Streptomyces violaceusniger Tü 4113

Spirofungin B is a secondary metabolite produced by the bacterium Streptomyces violaceusniger Tü 4113. nih.govjst.go.jpresearchgate.net This strain was originally isolated from a soil sample collected in the Otway National Park, Australia. researchgate.net The identification of the strain was carried out based on established taxonomic methods. researchgate.net Streptomyces violaceusniger is a known producer of various bioactive compounds, including other antifungal agents. wikipedia.orgnih.gov The strain Tü 4113 is maintained in the culture collection of the Institute of Organic Chemistry at the University of Tübingen, Germany. researchgate.net this compound is produced alongside its stereoisomer, Spirofungin A. researchgate.netresearchgate.net

Fermentation and Cultivation Methodologies for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces violaceusniger Tü 4113. researchgate.net The cultivation is performed in large-scale fermenters, such as a 25-liter fermenter, to generate sufficient quantities of the compound. researchgate.net

A specific production medium is utilized to optimize the yield of the desired metabolite. This medium is composed of mannitol (B672) (2%) and cottonseed (2%). researchgate.net The fermentation process is conducted under controlled physical conditions to ensure optimal bacterial growth and secondary metabolite production. Key parameters for the batch fermentation of S. violaceusniger Tü 4113 are detailed in the table below. researchgate.net

| Fermentation Parameter | Value/Condition |

| Fermenter Volume | 25 liters |

| Agitation Rate | 1100 rpm |

| Temperature | 30 °C |

| pH | 7.0 |

Optimal growth conditions for a marine strain of S. violaceusniger have been noted at 30°C and a pH of 7.0, which aligns with typical fermentation parameters for this species. nih.gov

Extraction and Initial Purification Strategies of this compound

Following the fermentation process, a multi-step procedure is employed to extract and purify this compound from the culture broth. researchgate.net

The initial extraction step involves separating the microbial biomass from the culture filtrate. researchgate.net The filtrate is then concentrated under vacuum and subjected to solvent extraction. researchgate.net Ethyl acetate (B1210297) is used as the extraction solvent, with the process being repeated three times to ensure a high recovery yield of the crude product. researchgate.net

The crude extract, containing a mixture of compounds, undergoes further purification through chromatographic techniques. The primary purification step involves chromatography on a Sephadex LH-20 column. researchgate.net To obtain pure this compound, a final purification step is performed using preparative reversed-phase high-performance liquid chromatography (HPLC). researchgate.net This process utilizes a Nucleosil-100 C-18 column material with a methanol (B129727) gradient containing 0.5% formic acid for elution. researchgate.net The presence and purity of the compound are monitored using HPLC with diode-array detection (HPLC-DAD). researchgate.net

Structural Elucidation and Stereochemical Characterization of Spirofungin B

Advanced Spectroscopic and Analytical Techniques for Structure Determination

The initial structural elucidation of Spirofungin B, isolated along with its congener Spirofungin A from Streptomyces violaceusniger Tü 4113, was accomplished using a combination of modern spectroscopic techniques. nih.govresearchgate.net These methods provided the foundational data for the initial structural hypothesis.

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental to the initial characterization of this compound. nih.gov The compound was first identified as a minor component in a 4:1 mixture with Spirofungin A, and though the two were not separated, the analysis was conducted on the mixture. researchgate.netarkat-usa.org

Table 1: Selected Initial ¹H and ¹³C NMR Data for this compound

This table reflects data from the initial, subsequently revised, structural assignment.

| Atom | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH) |

| C18 | 17.3 ppm | - |

| C19 | - | - |

| H19-H18 | - | ³J = 4.2 Hz |

Data sourced from comparative analysis discussed in the literature. arkat-usa.org

Mass spectrometry (MS) was crucial for the initial detection and characterization of this compound. The screening of culture extracts from Streptomyces violaceusniger utilized hyphenated HPLC techniques, specifically HPLC-diode-array detection (DAD) and HPLC-electrospray-mass-spectrometry (ESI-MS). researchgate.net This approach allowed for the identification of new secondary metabolites by providing their molecular masses. researchgate.net The observation of a double peak in the HPLC chromatogram, with both components sharing the same UV spectrum and molecular mass, suggested the presence of two closely related stereoisomers, which were subsequently named Spirofungin A and B. researchgate.net

Stereochemical Reassignments and Structural Revisions of this compound

Subsequent work in the field, particularly through total synthesis, revealed that the initially assigned structure of this compound was incorrect. nih.gov This led to a critical re-evaluation of the original spectroscopic data and a reassignment of its stereochemistry.

The initial structural hypothesis for the spirofungins was heavily influenced by their relationship to the reveromycin family of antibiotics, which share the same polyketide-spiroketal core. nih.govresearchgate.net The absolute configurations of Spirofungin A and B were initially proposed by analogy to the reveromycins. arkat-usa.org However, the natural occurrence of the originally proposed this compound was considered unusual because it implied a different absolute configuration at C19 compared to both Spirofungin A and the reveromycins. arkat-usa.org

A pivotal reassessment came from a detailed analysis of the NMR data for spirofungins in comparison to related spiroketals. nih.gov This comparative analysis highlighted inconsistencies in the original assignment and suggested an alternative structure would better fit the observed data. nih.gov Further comparative studies involving chemically synthesized Spirofungin A and B and the enzyme P450revI, involved in reveromycin biosynthesis, later reinforced the importance of the 15S spiroacetal stereochemistry for biological recognition, a feature of the correctly assigned structures. semanticscholar.orgnih.gov

The definitive revision of this compound's structure was achieved through total synthesis. nih.gov Researchers synthesized the molecule corresponding to the originally proposed structure of this compound. nih.govarkat-usa.org Upon completion, a thorough comparison of the spectroscopic data of the synthetic material with that of the natural product was conducted. The analysis conclusively showed that the NMR data for the synthetic compound did not match the data reported for natural this compound. nih.govresearchgate.net

Biosynthetic Pathways of Spirofungin B

Proposed Polyketide Assembly Mechanisms for Spirofungin B

The backbone of this compound is assembled by a modular Type I polyketide synthase (PKS). google.com These large, multifunctional enzymes work in an assembly-line fashion, where each module is responsible for one cycle of chain elongation and modification. stanford.edumdpi.com The biosynthesis of this compound begins with a starter unit, typically an acyl-CoA derivative, which is sequentially condensed with extender units like malonyl-CoA or methylmalonyl-CoA. wikipedia.org

The PKS machinery dictates the stereochemistry and functional group pattern of the growing polyketide chain. mdpi.com For this compound, the PKS consists of 12 modules that construct a 27-carbon acyl intermediate. google.com The specific domains within each module—such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP)—catalyze the Claisen condensation reactions that extend the chain. stanford.eduwikipedia.org Optional domains, including ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), modify the β-keto group at each step, leading to the diverse chemical structure of the final product. mdpi.com

Enzymatic Steps and Key Biosynthetic Intermediates

Following the assembly of the 27-carbon polyketide chain by the PKS, a series of post-PKS modifications are required to yield this compound. The thioesterase (TE) domain of the final PKS module releases the acyl chain. google.com This release can occur through hydrolysis to a free acid or via intramolecular cyclization to form a macrolactone. google.com

A key intermediate in the pathway is "prespirofungin," a 24-carbon dicarboxylic acid. google.com The conversion of the initial 27-carbon chain to prespirofungin involves several enzymatic steps:

An esterase (EST) , encoded by ORF1 in the spirofungin gene cluster, hydrolyzes the macrolactone if formed. google.com

An alcohol dehydrogenase-like enzyme (ADH) , encoded by ORF7, oxidizes the hydroxyl group at C-25 to a ketone. google.com

A flavin-binding family monooxygenase (FMO) , encoded by ORF4, cleaves the C24-C25 bond, releasing prespirofungin and propionaldehyde (B47417). google.com

An aldehyde dehydrogenase (ALDH) , encoded by ORF6, converts the propionaldehyde byproduct to propionic acid. google.com

The formation of the characteristic spiroketal ring system is a critical late-stage event. Evidence from the biosynthesis of the related compound reveromycin suggests that this cyclization is an enzyme-catalyzed process, ensuring stereochemical control. researchgate.netresearchgate.net In the case of reveromycin, a specific spirocyclase, RevJ, facilitates the dehydrative cyclization of a dihydroxy-ketone precursor to form the spiroketal with the correct stereochemistry. researchgate.net A similar enzymatic mechanism is proposed for this compound, where the acyclic prespirofungin is converted into the final spiroketal structure.

Genetic Basis of this compound Biosynthesis (e.g., Polyketide Synthase genes)

The genetic blueprint for this compound production resides in a biosynthetic gene cluster (BGC) within the genome of Streptomyces violaceusniger. google.com BGCs are physically clustered groups of genes that encode all the necessary enzymes for the synthesis of a specific secondary metabolite. plos.org

The core of the spirofungin BGC is the set of genes encoding the large, modular Type I PKS. google.com Analysis of the gene sequences has revealed the modular organization of the PKS, with each module containing the domains necessary for a single elongation step. google.com In addition to the PKS genes, the cluster contains genes for the post-PKS modifying enzymes.

| Gene/ORF | Proposed Enzyme | Proposed Function in Spirofungin Biosynthesis |

| PKS genes | Type I Polyketide Synthase | Assembly of the 27-carbon polyketide backbone. google.com |

| ORF1 | Esterase (EST) | Hydrolysis of the macrolactone intermediate. google.com |

| ORF4 | Flavin-binding monooxygenase (FMO) | Cleavage of the C24-C25 bond to form prespirofungin. google.com |

| ORF6 | Aldehyde dehydrogenase (ALDH) | Oxidation of propionaldehyde to propionic acid. google.com |

| ORF7 | Alcohol dehydrogenase-like (ADH) | Oxidation of the C-25 hydroxyl group to a ketone. google.com |

The evolution of such complex BGCs is a dynamic process, often involving the merger of smaller sub-clusters and concerted evolution of enzyme domains to ensure functional interoperability. plos.org

Comparative Biosynthesis with Related Spiroketal Compounds

This compound shares structural and biosynthetic similarities with other spiroketal-containing polyketides, most notably the reveromycins. google.com Reveromycin A, produced by Streptomyces sp. SN-593, has a similar polyketide backbone and spiroketal substructure. google.com

Comparative analysis of the spirofungin and reveromycin BGCs has been instrumental in elucidating the biosynthetic pathway. google.com Both clusters feature a large Type I PKS and a suite of post-PKS tailoring enzymes. The key difference lies in the final modifications. For instance, reveromycin A undergoes a hemisuccinylation step that is absent in spirofungin biosynthesis. semanticscholar.org

The study of other spiroketal compounds like spirangien and ossamycin (B1233878) also provides insights. In spirangien biosynthesis, cytochrome P450 monooxygenases are directly involved in the formation of the spiroketal ring from an acyclic precursor. researchgate.net In the biosynthesis of reveromycin, the spirocyclase RevJ plays a crucial role in the stereocontrolled formation of the spiroketal. researchgate.net These examples highlight a common theme in the biosynthesis of complex spiroketals: the enzymatic control of the cyclization step to ensure the formation of a specific stereoisomer. researchgate.netresearchgate.net

Total Synthesis and Chemical Derivatization of Spirofungin B

Strategic Approaches to the Total Synthesis of Spirofungin B

Stereoselective Synthesis of the Spiroketal Core

A powerful and frequently employed method for establishing the stereocenters within the fragments destined to become the spiroketal core is the thiazolidinethione-mediated aldol (B89426) reaction. This methodology provides a high degree of stereocontrol, allowing for the predictable formation of specific stereoisomers.

In the synthesis of this compound, these aldol reactions have been instrumental in assembling the major fragments of the molecule. nih.govnih.govacs.org For example, an Evans syn propionate (B1217596) aldol addition between N-propionylthiazolidinethione and a suitable aldehyde has been used to create a key secondary alcohol with excellent diastereoselectivity (>20:1). nih.gov This approach has been successfully utilized to set multiple stereocenters that are crucial for the subsequent formation of the spiroketal. core.ac.uk

Olefin metathesis, particularly cross-metathesis, has emerged as a robust and efficient tool in modern organic synthesis. In the context of this compound, this reaction has been strategically employed for the installation of the C1-C6 side chain onto the pre-formed spiroketal core. nih.govnih.govacs.org

This strategy involves the reaction of a diene precursor of the spiroketal with an appropriate allylic alcohol fragment in the presence of a ruthenium-based catalyst, such as Grubbs' second-generation catalyst. nih.gov This approach offers a highly efficient and convergent method for appending the side chain late in the synthetic sequence, thereby avoiding the need to carry this functionality through numerous preceding steps. nih.gov

An alternative and innovative approach to the formation of the spiroketal core of this compound involves a reductive cyclization strategy. acs.orgnih.govillinois.edu This method is particularly noteworthy as it can provide access to spiroketals that may be thermodynamically less favored. illinois.edu

One such strategy employs a reductive decyanation of a cyano acetal (B89532) precursor. acs.orgnih.gov The cyclization precursor is constructed from readily available starting materials. The subsequent reductive cyclization is both efficient and highly stereoselective, offering a convergent and effective route to the spiroketal core. acs.orgnih.gov This approach has proven valuable in exploring the synthesis of different spiroketal isomers. researchgate.net

The hetero-Diels-Alder (HDA) reaction provides another powerful strategy for the construction of the pyran rings that constitute the spiroketal system. umich.eduarkat-usa.orgresearchgate.net This cycloaddition reaction can be highly stereoselective, allowing for the controlled formation of the desired ring system. arkat-usa.orgnih.gov

In the context of related natural products, the HDA reaction has been used to construct the spiroketal fragment in a kinetically controlled and stereoselective manner. arkat-usa.orgresearchgate.net This approach often involves the reaction of a diene with a dienophile, where one or more carbon atoms are replaced by heteroatoms, typically oxygen. nih.gov While a thermodynamically controlled cyclization was ultimately utilized in a synthesis that led to the structural reassignment of this compound, the HDA reaction remains a viable and important strategy for the construction of such spiroketal systems. arkat-usa.orgresearchgate.net

Synthetic Methodologies for this compound Derivatives and Analogues

The development of synthetic methodologies for this compound derivatives and analogues has been driven by the need to understand structure-activity relationships (SAR) and to generate compounds with improved biological profiles. The modular nature of many total synthesis routes allows for the generation of analogues by substituting key building blocks or employing versatile coupling reactions.

Key strategies for derivatization have focused on modifying the C1–C6 side chain and the spiroketal core. One prominent and efficient method for side chain modification is the use of cross-metathesis reactions. nih.govacs.org In a highly convergent synthesis of both Spirofungin A and B, the C1–C6 side chain was installed late in the synthesis via a cross-metathesis reaction between a diene precursor of the spiroketal core and a separate ester fragment. nih.gov This approach is inherently flexible, allowing for the synthesis of various analogues by simply changing the structure of the ester-containing coupling partner.

Another powerful strategy involves the late-stage coupling of major fragments. The asymmetric total synthesis reported by Shimizu and Sodeoka utilized a Horner-Emmons reaction to form the (20E, 22E)-dienoic ester, which was then coupled with the side chain fragment via a Pd(0)-mediated reaction. mdpi.comriken.jp Variation in the phosphonate (B1237965) reagent or the side chain component can readily produce a range of analogues.

Thiazolidinethione-mediated aldol reactions have also been employed to construct the key fragments of the spirofungins in a highly stereocontrolled manner. nih.govacs.org The assembly of the main carbon backbone through these aldol reactions provides multiple points for modification. For instance, using different aldehydes or propionate units in the initial aldol additions can lead to analogues with altered stereochemistry or substitution patterns along the polyketide chain. nih.gov

The synthesis of the spiroketal core itself has been a target for creating analogues. A reductive decyanation approach has been developed to access the core of this compound, which is notable for having only one anomeric stabilization. researchgate.netacs.org This method, which proceeds through a spiro ortho ester and a cyano acetal, is convergent and effective, providing a pathway to analogues with modified spiroketal structures. researchgate.net

These synthetic methodologies are summarized in the table below:

| Methodology | Key Reaction | Region of Modification | Description |

| Convergent Fragment Coupling | Cross-Metathesis | C1–C6 Side Chain | A terminal diene on the spiroketal core is coupled with an alkene-containing side chain fragment, offering high flexibility for side chain analogues. nih.govacs.org |

| Convergent Fragment Coupling | Horner-Wadsworth-Emmons / Pd(0) Coupling | C1-C10 Side Chain | A β-ketophosphonate and an aldehyde are used to construct the dienyl ester portion, which is then coupled to the main spiroketal structure. nih.govmdpi.com |

| Chiral Auxiliary-Mediated Synthesis | Thiazolidinethione Aldol Reactions | Polyketide Backbone | Stereocontrolled construction of the carbon framework allows for the introduction of diverse structural motifs by varying the initial aldehyde and ketone precursors. nih.govacs.org |

| Spiroketal Core Synthesis | Reductive Cyclization | Spiroketal Core | A reductive decyanation strategy enables the stereoselective formation of the thermodynamically less stable spiroketal found in this compound, allowing access to core-modified analogues. researchgate.netacs.org |

Impact of Synthetic Studies on Stereochemical Elucidation of this compound

Total synthesis played a pivotal role in the definitive structural and stereochemical elucidation of this compound. The originally proposed structure was challenged and ultimately corrected as a direct result of synthetic efforts aimed at producing the compound in the laboratory.

The research group of Mark A. Rizzacasa undertook a total synthesis of the structure that was initially assigned to this compound. nih.govresearchgate.net Their synthetic strategy for the key spiroketal fragment involved a thermodynamically controlled cyclization of a protected dihydroxyketone precursor. arkat-usa.org This approach was designed to yield the most stable spiroketal isomer under the reaction conditions.

Upon completion of the total synthesis, the researchers were confronted with a critical discrepancy: the spectroscopic data, particularly the Nuclear Magnetic Resonance (NMR) data, of the synthetic compound did not match the data reported for the natural, isolated this compound. nih.govresearchgate.net This mismatch was a clear indication that the initially assigned structure for this compound was incorrect.

By carefully analyzing the NMR data of their synthetic product and comparing it to the reported data for both Spirofungin A and this compound, the Rizzacasa group was able to deduce the correct structure. nih.gov They concluded that natural this compound was not a diastereomer with a completely different configuration, but was instead an epimer of Spirofungin A. Specifically, they reassigned the stereochemistry of this compound as being 15-epi-spirofungin A. nih.govarkat-usa.org This means the two compounds differ only in the stereochemical configuration at the C15 spirocenter.

This correction was a landmark achievement, showcasing the power of total synthesis not merely as a tool for producing complex molecules, but as a definitive method for structure verification. The synthesis of the proposed structure of reveromycin B, a related natural product, also involved creating a derivative of reveromycin A to confirm the stereochemistry of its spiroketal segment, further highlighting this as a powerful validation strategy. acs.org The synthetic studies underscored that this compound possesses a thermodynamically less stable spiroketal arrangement with only a single stabilizing anomeric effect, explaining its initial mischaracterization and its existence as a minor component relative to Spirofungin A in nature. researchgate.netacs.org

The table below summarizes the structural correction:

| Attribute | Originally Proposed Structure | Corrected Structure (15-epi-Spirofungin A) |

| Stereochemical Relationship to Spirofungin A | A distinct diastereomer | Epimeric at the C15 spirocenter. nih.gov |

| Spiroketal Stability | Assumed to be thermodynamically favored | Thermodynamically less favored, exhibiting only one anomeric stabilization. researchgate.netacs.org |

| Validation | Inconsistent NMR data upon synthesis. researchgate.net | Confirmed by total synthesis and comparative NMR analysis. nih.gov |

Biological Activities and Preclinical Investigations of Spirofungin B

Antifungal Efficacy against Fungal Pathogens (in vitro/ex vivo models)

Spirofungin B has demonstrated notable antifungal activity, particularly against various yeast species. nih.govresearchgate.net Its efficacy has been evaluated in several in vitro and ex vivo models, establishing its potential as an antifungal agent.

This compound exhibits a significant spectrum of activity against yeasts. nih.gov It has shown particular effectiveness against Candida albicans, a common fungal pathogen in humans. nih.govplos.org The minimum inhibitory concentrations (MICs) of this compound against various fungal strains highlight its potency.

Fungistatic activity of this compound has been observed against all tested strains at concentrations ranging from 0.125 to 1 mg/mL, with some exceptions for certain strains of Candida glabrata. mdpi.com In comparison, other antifungal agents like fluconazole (B54011) have shown MIC values of 0.125 µg/ml and 0.25 µg/ml for the majority of C. albicans isolates tested. frontiersin.org Another study reported MIC values for fluconazole ranging from ≤2 to ≥8 µg/ml against C. albicans. nih.gov

**Interactive Table: In Vitro Antifungal Activity of this compound and Comparators against *Candida albicans***

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 0.125-1000 |

| Fluconazole | Candida albicans | 0.125-8 |

| Amphotericin B | Candida albicans | 0.016-2 |

| Caspofungin | Candida albicans | ≤0.25-≥1 |

This compound belongs to a class of polyketide-spiroketal antibiotics that includes the reveromycins. researchgate.net Comparative studies have been conducted to evaluate their relative antifungal potencies. Reveromycins A, C, and D have shown inhibitory activity against the mitogen response stimulated by epidermal growth factor (EGF) in Balb/MK cells, as well as antiproliferative activity against human tumor cell lines and antifungal activity. jst.go.jp The effects of reveromycins A, C, and D on eukaryotic cells were found to be quite similar, while the effects of reveromycin B were significantly weaker. jst.go.jp In vitro studies have indicated that reveromycin A is a selective inhibitor of protein synthesis in eukaryotic cells. jst.go.jp

Exploration of Other Biological Activities in Preclinical Contexts (e.g., antiproliferative activity)

Beyond its antifungal effects, this compound and related spiro compounds have been investigated for other biological activities, notably antiproliferative effects against cancer cell lines. nih.govnih.gov Spirooxindoles, a class of compounds that includes structures similar to Spirofungin, have shown promise as anticancer agents by inhibiting the p53–MDM2 interaction. nih.gov Some of these compounds have demonstrated significant antiproliferative properties against various cancer cell lines, including breast (MCF7), cervical (HeLa), colon (HCT116), liver (HepG2), and prostate (PC-3) cancer cells. nih.gov For instance, one spirooxindole analog showed biological properties similar to doxorubicin (B1662922) against MCF7 and HeLa cells. nih.gov Another study on a novel CENP-E inhibitor demonstrated potent antiproliferative activity in multiple cancer cell lines and antitumor activity in a mouse xenograft model. semanticscholar.org

Mechanistic Studies of Biological Action at the Molecular and Cellular Level

Research into the mechanism of action of this compound has provided insights into its molecular targets and the cellular pathways it modulates.

A key molecular target of Spirofungin A, a closely related compound, has been identified as isoleucyl-tRNA synthetase (IleRS). nih.govjst.go.jp Inhibition of this enzyme disrupts protein synthesis. nih.govjst.go.jp IleRS is responsible for attaching the amino acid isoleucine to its corresponding tRNA molecule, a critical step in protein translation. nih.gov The inhibition of IleRS by spirofungins leads to a halt in protein production, ultimately causing cell growth arrest and death. nih.govjst.go.jp

The inhibition of isoleucyl-tRNA synthetase directly leads to the modulation of cellular pathways, most notably the inhibition of protein synthesis in eukaryotic cells. jst.go.jpjst.go.jp This mechanism is shared with reveromycin A. jst.go.jp By interfering with the function of aminoacyl-tRNA synthetases, these compounds effectively block the elongation step of translation, a fundamental process for cell viability and proliferation. nih.govdntb.gov.ua

Structure-Activity Relationship (SAR) Studies through Synthetic Analogs

The exploration of the structure-activity relationships (SAR) of spirofungins has been a key area of investigation to understand the pharmacophore and to optimize the biological activity of this class of compounds. Although this compound and Spirofungin A are stereoisomers, differing only in the configuration at the C-15 spirocenter, most of the available SAR studies have been conducted on derivatives of Spirofungin A. nih.govnih.gov These studies provide valuable insights into the structural requirements for the biological effects of the spirofungin scaffold.

Research has primarily focused on modifications of two key functional groups: the hydroxyl group at the C5 position and the hemisuccinyl group at the C18 position of Spirofungin A. nih.gov The biological activities of the resulting analogs have been evaluated, particularly their inhibitory effects on isoleucyl-tRNA synthetase (IleRS), an enzyme that has been identified as a target of Spirofungin A, and their impact on the survival of osteoclasts. nih.govnih.gov

Modifications of the C5-hydroxyl and C18-hemisuccinyl Groups

A study by Shimizu and colleagues systematically synthesized a series of Spirofungin A derivatives to probe the importance of the C5-hydroxyl and C18-hemisuccinyl moieties. nih.gov Their findings revealed that modifications at these positions can significantly influence the biological activity of the parent compound.

The derivatization of the C5-hydroxyl group, for instance, led to compounds with altered inhibitory potency against IleRS. Similarly, alterations to the C18-hemisuccinyl group also resulted in a range of biological activities. These findings underscore the critical role of these functional groups in the interaction of spirofungins with their biological targets. nih.gov

One of the notable derivatives from these studies is 2,3-dihydroreveromycin A, a related compound, which was identified as a promising derivative based on its activity and stability. nih.gov The insights gained from these SAR studies on Spirofungin A analogs are instrumental for the rational design of new derivatives with improved therapeutic potential.

The following tables summarize the research findings on the synthetic analogs of Spirofungin A and their biological activities.

Table 1: Structure-Activity Relationship of Spirofungin A Analogs

| Compound | Modification | Biological Activity Highlights | Reference |

| Spirofungin A | Parent Compound | Inhibits isoleucyl-tRNA synthetase and affects osteoclast survival. | nih.govnih.gov |

| Derivative 1 | Modification at C5-hydroxyl group | Varied inhibitory potency against isoleucyl-tRNA synthetase. | nih.gov |

| Derivative 2 | Modification at C18-hemisuccinyl group | Varied biological activities observed. | nih.gov |

Future Research Directions and Translational Perspectives for Spirofungin B

Advancements in Biosynthetic Engineering for Enhanced Production

Spirofungin B is a polyketide natural product biosynthesized by the bacterium Streptomyces violaceusniger. researchgate.netwikipedia.org The production of such complex secondary metabolites in their native hosts is often limited, presenting a significant hurdle for extensive research and development. Metabolic engineering offers a powerful solution to this challenge by optimizing the host organism to enhance the yield of the desired compound.

The biosynthesis of polyketides like this compound is carried out by large, multi-domain enzymes known as polyketide synthases (PKSs). nih.govnih.gov These PKS enzymes function as an assembly line, where each module is responsible for one cycle of chain elongation and modification. researchgate.netmdpi.com Engineering these PKS assembly lines is a key strategy for improving production. Future efforts in biosynthetic engineering for this compound will likely focus on the following:

Overexpression of Positive Regulators and Inactivation of Repressors: The biosynthetic gene clusters (BGCs) that code for secondary metabolites are often tightly controlled by a complex network of regulatory genes. frontiersin.org Identifying and overexpressing pathway-specific positive regulatory genes or deleting repressor genes within the S. violaceusniger genome can switch on or amplify the expression of the this compound gene cluster, leading to significantly higher titers. frontiersin.orgnih.gov

Engineering PKS Modules: The modular nature of PKS enzymes allows for targeted modifications. nih.gov Strategies include swapping entire modules or individual catalytic domains (e.g., acyltransferase (AT), ketosynthase (KS)) to improve the efficiency of the biosynthetic pathway or even to generate novel analogues. nih.govmdpi.com Understanding the specific function of each domain in the this compound PKS is a prerequisite for this "plug-and-play" approach. researchgate.net

Host Engineering and Heterologous Expression: Beyond manipulating the specific biosynthetic pathway, engineering the host organism itself can improve productivity. This includes strategies like ribosome engineering and manipulating the host's life cycle to favor secondary metabolite production. nih.govnih.gov Alternatively, the entire this compound biosynthetic gene cluster could be transferred to a pre-optimized heterologous host, a "superhost," designed for high-yield production of natural products. nih.gov

Research into the biosynthesis of the structurally related compound reveromycin A has identified key enzymes responsible for the formation of its spiroacetal core, including a dihydroxy ketone synthase and a spiroacetal synthase. researchgate.net These findings provide a valuable roadmap for identifying and engineering the analogous enzymes in the this compound pathway to enhance production and stereochemical control.

Development of Novel Synthetic Analogues with Improved Biological Profiles

While natural products provide an excellent starting point for drug discovery, they are rarely optimal in their native form. The synthesis of novel analogues is a cornerstone of medicinal chemistry, aiming to improve properties such as potency, selectivity, and pharmacokinetic profiles. acs.orgnumberanalytics.com For this compound, the development of synthetic analogues is crucial for establishing a robust structure-activity relationship (SAR). nih.govmdpi.com

The total synthesis of this compound and its epimer, Spirofungin A, has been achieved, providing a platform for the creation of derivatives. nih.govjst.go.jp Key strategies for generating novel analogues include:

Modification of the Spiroketal Core: The 6,6-spiroketal is a defining feature of the spirofungins. researchgate.net Synthetic strategies that allow for the modification of this core structure are essential for probing its role in biological activity. jst.go.jp

Functional Group Modification: The peripheral functional groups on the this compound molecule, such as hydroxyl and carboxylic acid groups, are prime targets for chemical modification. nih.gov Esterification, etherification, or replacement of these groups can have a profound impact on the molecule's biological activity and properties. For instance, studies on the related compound reveromycin A have shown that modifications to its side chain can significantly alter its biological effects. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic approach to generating and testing a library of analogues is necessary to build a comprehensive SAR model. researchgate.netnih.gov This involves synthesizing derivatives with specific, controlled changes to the molecular structure and evaluating their biological activity. The resulting data helps to identify the key chemical moieties responsible for the desired therapeutic effect and to guide the design of more potent and selective compounds. rsc.org

The synthesis of various derivatives of Spirofungin A, focusing on the 5S hydroxyl group and the C18 hemisuccinyl group of the related reveromycin A, has already been undertaken to examine their inhibitory effects on isoleucyl-tRNA synthetase and other biological activities. nih.gov Extending these studies to a broader range of this compound analogues will be a critical step in its development.

| Strategy | Description | Potential Improvement | Reference |

|---|---|---|---|

| Core Structure Modification | Altering the central spiroketal ring system. | Enhanced target binding, altered mechanism of action. | researchgate.net |

| Side Chain Derivatization | Chemical modification of the aliphatic side chains and terminal carboxylic acid groups. | Improved potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability). | nih.gov |

| Bioisosteric Replacement | Replacing functional groups with other groups that have similar physical or chemical properties. | Enhanced binding affinity, reduced toxicity, improved metabolic stability. | numberanalytics.com |

Integration of Computational Modeling in this compound Research

Computational modeling has become an indispensable tool in modern drug discovery, accelerating the process of identifying and optimizing lead compounds. jddtonline.infobohrium.com While specific computational studies on this compound are not yet widely published, the identification of its likely molecular target provides a solid foundation for the application of these powerful in silico methods.

Spirofungin A, the close analogue of this compound, is known to inhibit isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein synthesis. nih.govnih.gov This enzyme is therefore the most probable target for this compound. The availability of crystal structures for IleRS, including in complex with related inhibitors like reveromycin A, opens the door for detailed computational analysis. researchgate.net

Future research should integrate the following computational approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. jddtonline.inforesearchgate.net Docking studies of this compound with the IleRS binding site can elucidate the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that are critical for its inhibitory activity. This information is invaluable for the rational design of more potent analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By developing a QSAR model for a library of this compound analogues, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. imist.ma

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the this compound-IleRS complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.gov This can help to refine the understanding of the binding mode obtained from static docking poses.

These computational tools, when used in a synergistic cycle with chemical synthesis and biological testing, can significantly streamline the lead optimization process, reducing the time and cost associated with discovering a viable drug candidate. nih.gov

Preclinical Development of this compound as a Lead Compound for New Therapeutic Agents

A lead compound is a chemical entity that demonstrates promising biological activity and serves as the starting point for extensive optimization to produce a clinical candidate. numberanalytics.comresearchgate.net Given its demonstrated antifungal properties and the known anticancer and anti-osteoporotic activities of its close analogues, this compound is a strong candidate for preclinical development. jst.go.jpnih.gov

The preclinical development process is a rigorous, multi-stage endeavor designed to evaluate the efficacy and safety of a potential new drug before it can be tested in humans. upmbiomedicals.com For this compound, this process would involve:

Lead Optimization: This phase focuses on refining the structure of this compound to enhance its desired therapeutic properties while minimizing undesirable ones. upmbiomedicals.comdanaher.com Using the SAR data generated from synthetic analogues and guided by computational modeling, chemists will work to improve potency, target selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.com

In Vitro and Ex Vivo Studies: A comprehensive panel of laboratory-based assays is required to characterize the biological effects of optimized this compound analogues. This includes detailed studies on its mechanism of action, confirmation of its activity against various fungal pathogens or cancer cell lines, and initial toxicity screening in cell-based models.

In Vivo Efficacy and Safety Studies: The most promising lead compounds must be evaluated in animal models of disease to demonstrate their therapeutic efficacy in a living organism. nih.gov For this compound, this could involve testing in mouse models of fungal infections or specific cancers. Concurrently, pharmacokinetic studies are performed to understand how the compound is absorbed, distributed, metabolized, and excreted by the body. nih.gov Toxicology studies in animals are also essential to identify any potential safety concerns.

The successful navigation of these preclinical stages is a critical prerequisite for advancing this compound to clinical trials in humans. The journey from a natural product discovery to a marketed drug is long and challenging, but the unique biology of this compound makes it a compelling candidate for this translational effort. upmbiomedicals.com

Q & A

Q. What are the key structural distinctions between Spirofungin A and B, and how do these differences impact their bioactivity?

- Answer : Spirofungin A and B are epimeric isomers differing at the C15 position (15S in Spirofungin A vs. 15R in Spirofungin B) . This stereochemical variation alters their spiroketal conformations (Conformation A vs. B'), as confirmed by NMR data . These structural differences influence bioactivity; for example, this compound's biosynthetic isomerization from Spirofungin A may modulate antifungal properties by affecting molecular interactions with biological targets .

Q. What synthetic strategies are commonly employed to construct the 6,6-spiroketal core of this compound?

- Answer : The spiroketal core is synthesized via sequential reactions starting from precursors like compound 73 ( ). Key steps include:

- PPTS-catalyzed methanolysis to form intermediate 74.

- Cp2ZrHCl/I₂-mediated cyclization to yield compound 75 (75% yield).

- Further functionalization to achieve the final spiroketal structure .

- Thermodynamic control (e.g., acid-catalyzed equilibration) ensures stereochemical fidelity .

Advanced Research Questions

Q. How do kinetic vs. thermodynamic approaches influence the stereochemical outcome of this compound's synthesis?

- Answer : Kinetic control (e.g., Diels-Alder reactions) favors rapid intermediate formation but may lead to less stable stereoisomers. In contrast, thermodynamic strategies (e.g., acid-catalyzed spiroketalization) enable equilibration to the most stable conformation, as seen in the synthesis of this compound's 15R configuration . Researchers must optimize reaction conditions (solvent, temperature, catalysts) to balance yield and stereoselectivity .

Q. What analytical techniques are critical for resolving contradictions in this compound's stereochemical assignments?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 198.5 ppm for carbonyl groups) confirm spiroketal connectivity and substituent positioning .

- X-ray Crystallography : Resolves ambiguities in stereochemistry by providing definitive spatial arrangements (not explicitly mentioned in evidence but inferred as a gold standard).

- Comparative Analysis : Cross-referencing synthetic intermediates (e.g., compound 48 in ) with biosynthetic pathways helps validate structural hypotheses .

Q. How can researchers address low yields in spiroketalization steps during this compound synthesis?

- Answer : Low yields (e.g., 35% for compound 76 in ) often arise from competing side reactions or unstable intermediates. Mitigation strategies include:

- Using protecting groups (e.g., TBS) to stabilize reactive hydroxyls .

- Optimizing catalysts (e.g., PPTS for mild acidity) to enhance regioselectivity .

- Employing high-resolution TLC (e.g., Rf = 0.29 in AcOEt/hexanes) to monitor reaction progress .

Data Interpretation & Contradiction Analysis

Q. How should discrepancies between synthetic and biosynthetic data for this compound be reconciled?

- Answer : If synthetic this compound (15R) exhibits bioactivity inconsistent with biosynthetic predictions, consider:

- Stereochemical Purity : Verify enantiomeric excess via chiral HPLC or optical rotation .

- Biosynthetic Isomerization : Assess whether in vivo conditions (e.g., pH, enzymes) promote spiroketal rearrangement, as seen in pectenotoxin analogs .

- Computational Modeling : Compare conformational energies (Conformation A vs. B') to identify biologically active forms .

Q. What methodologies validate the proposed 15R configuration of this compound?

- Answer :

- NOE Experiments : Detect spatial proximities between protons to confirm ring junction geometry.

- Chemical Correlation : Convert Spirofungin A (15S) to this compound (15R) via epimerization under controlled conditions, then compare spectral data .

- Synthetic Intermediates : Match NMR shifts (e.g., δ 73.9 ppm for spiro carbon) with intermediates like compound 48 .

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer :

- Ventilation : Use fume hoods to avoid inhalation of irritant fumes during combustion .

- Personal Protective Equipment (PPE) : Wear self-contained breathing apparatus and flame-resistant lab coats .

- Storage : Keep away from strong acids/oxidizers to prevent hazardous reactions .

Q. How to design a hypothesis-driven study investigating this compound's antifungal mechanisms?

- Answer :

- Background Rationale : Cite this compound's inhibition of fungal IleRS (IC50 = 0.7 µg/mL) .

- Hypothesis : "Because this compound disrupts tRNA synthetase activity, it is expected to impair protein synthesis in Candida spp."

- Experimental Validation : Use yeast knockout strains and radiolabeled amino acid incorporation assays to quantify protein synthesis inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.